1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone
Description
Properties
CAS No. |
50847-16-0 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(2,4-dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H12N2O/c1-7-5-4-6-13-11(7)10(9(3)14)8(2)12-13/h4-6H,1-3H3 |
InChI Key |
CYJRXKYYVJRBHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=C(C(=N2)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form Pyrazolo[1,5-a]pyridine Core
- The pyrazolo[1,5-a]pyridine ring system is commonly synthesized by cyclization of appropriate precursors such as 2-aminopyridines with α,β-unsaturated ketones or β-diketones.
- For the 2,4-dimethyl substitution pattern, methyl-substituted precursors like 2,4-dimethylpyridine derivatives or methylated hydrazines are used.
- Typical conditions involve refluxing in ethanol or other suitable solvents, sometimes with acid or base catalysis to promote ring closure.
- For example, reaction of 2,4-dimethylpyridine derivatives with hydrazine or hydrazine derivatives can yield the pyrazole ring fused to the pyridine, forming the pyrazolo[1,5-a]pyridine scaffold.
Introduction of the Ethanone Group
- The ethanone group at the 3-position is introduced via acylation reactions.
- Common reagents include acetyl chloride or acetic anhydride, which react with the pyrazolo[1,5-a]pyridine intermediate under controlled conditions.
- Alternatively, halo ketones such as 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone have been used as acylating agents in related systems, indicating a possible route for introducing the ethanone moiety.
- The acylation is typically performed in solvents like ethanol or dichloromethane, sometimes in the presence of bases such as sodium acetate to buffer the reaction medium.
Use of Active Methylene Compounds
- Active methylene compounds (e.g., 2,4-pentanedione) have been employed in related pyrazolo[1,5-a]pyrimidine syntheses, which are structurally similar, to facilitate ring formation and functionalization.
- For instance, refluxing 2,4-pentanedione with pyrazolo[1,5-a]pyrimidin-3-yl derivatives in ethanol for extended periods (e.g., 20 hours) leads to the formation of acylated products.
- This method may be adapted for pyrazolo[1,5-a]pyridine systems to introduce the ethanone group at the desired position.
Purification and Characterization
- After synthesis, the crude product is purified by column chromatography using eluents such as dichloromethane/methanol mixtures.
- Crystallization from solvents like petroleum ether and diethyl ether is also common to obtain pure compounds.
- Characterization is performed using elemental analysis, NMR spectroscopy (1H and 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 2,4-Dimethylpyridine derivatives + hydrazine; reflux in ethanol | Formation of 2,4-dimethylpyrazolo[1,5-a]pyridine core |
| 2 | Acylation | Acetyl chloride or acetic anhydride; base (e.g., sodium acetate); solvent ethanol or DCM | Introduction of ethanone group at 3-position |
| 3 | Active methylene addition | 2,4-Pentanedione; reflux in ethanol (20 h) | Functionalization and ring closure enhancement |
| 4 | Purification | Column chromatography (DCM/methanol), crystallization | Pure this compound |
Research Findings and Optimization
- Studies have shown that the use of sodium acetate as a buffer during acylation improves yield and selectivity.
- Extended reflux times (up to 20 hours) in ethanol facilitate complete reaction and higher purity.
- Alternative synthetic routes involving diazonium salts and hydrazonoyl chlorides have been reported for related pyrazolo derivatives, suggesting potential for method diversification.
- Elemental analysis and spectral data confirm the successful synthesis and substitution pattern of the target compound.
- Optimization of solvent systems and purification techniques enhances the overall yield and quality of the final product.
Chemical Reactions Analysis
1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include polar solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have highlighted the potential of 1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone as an antiviral agent. Compounds with similar pyrazolo[1,5-a]pyridine structures have been investigated for their efficacy against respiratory syncytial virus (RSV). For instance, derivatives of pyrazolo[1,5-a]pyrimidine have shown promising results in inhibiting RSV fusion proteins, suggesting that modifications to the pyrazolo structure could enhance antiviral properties .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research indicates that pyrazolo derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For example, studies on related compounds have demonstrated their ability to inhibit specific kinases involved in tumor growth .
Neuroprotective Effects
Preliminary investigations suggest that this compound may exhibit neuroprotective properties. Compounds within this class have been shown to interact with neuroreceptors and influence neuroinflammatory responses, which could be beneficial in treating neurodegenerative diseases .
Agricultural Science
Pesticidal Activity
The agricultural applications of this compound are being explored for its potential as a pesticide. Research indicates that certain pyrazolo compounds can act as effective insecticides or fungicides by disrupting metabolic processes in pests or pathogens. This characteristic is particularly valuable in developing environmentally friendly pest control strategies .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of specialty polymers. Its unique structure allows it to act as a monomer or crosslinking agent in polymerization processes. The resulting materials may exhibit enhanced thermal stability and mechanical properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s anticancer activity is often attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrazolo[1,5-a]pyridine Core
Positional Methyl Substitution
- Molecular weight: 174.21 g/mol .
- 1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone (CAS: 1101120-91-5): Bromine at position 5 introduces a heavy atom, enhancing molecular weight (289.15 g/mol) and offering a site for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Extended Heterocyclic Systems
- This structural complexity may enhance binding to biological targets .
- 1-(7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone: Replaces pyrazolo[1,5-a]pyridine with a triazolo[1,5-a]pyrimidine system, modifying electronic distribution and hydrogen-bonding capacity .
Functional Group Modifications
Electron-Withdrawing Substituents
- 1-(2-(4-(3-Fluoropropyl)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanone (Compound 13): Fluorine substitution enhances lipophilicity (logP ≈ 2.8) and metabolic stability, critical for blood-brain barrier penetration in neuroimaging applications .
Solubility-Enhancing Groups
- 2-(2,4-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-1-(piperazin-1-yl)ethanone hydrochloride (Compound 17.HCl): The piperazinyl group and hydrochloride salt improve aqueous solubility (>50 mg/mL in PBS), facilitating in vivo administration .
Biological Activity
1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone (CAS Number: 157466-20-1) is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The structure features a pyrazolo[1,5-a]pyridine core substituted with a ketone group at the ethanone position. This structural arrangement is significant for its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that pyrazolo derivatives exhibit notable antimicrobial properties. In particular, compounds with the pyrazolo[1,5-a]pyridine scaffold have shown effectiveness against various bacterial strains. For instance, a study highlighted the synthesis of several pyrazolo derivatives and their evaluation for antibacterial and antibiofilm activities against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit biofilm formation and bacterial growth significantly .
Anticancer Potential
Pyrazolo[1,5-a]pyridines have also been investigated for their anticancer properties. These compounds are believed to act as inhibitors of specific kinases involved in cancer cell proliferation. The anticancer activity is attributed to their ability to interfere with cellular signaling pathways that promote tumor growth. A systematic review noted that pyrazolo derivatives could induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .
Enzyme Inhibition
Another critical aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have shown that certain pyrazolo derivatives can inhibit enzymes like acetylcholinesterase and carbonic anhydrase, which are essential in neurological functions and physiological processes . This inhibition is particularly relevant in developing treatments for neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways critical for cancer progression.
- Biofilm Disruption : By interfering with quorum sensing mechanisms in bacteria, it can prevent biofilm formation.
- Enzymatic Modulation : Its ability to inhibit enzymes like acetylcholinesterase suggests potential applications in treating Alzheimer's disease.
Case Studies
Several case studies have documented the efficacy of pyrazolo derivatives:
- Antibacterial Study : A study published in Molecules evaluated the antibacterial properties of various pyrazolo derivatives against clinical isolates. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Research : A research article discussed the synthesis and evaluation of new pyrazolo derivatives for their anticancer activity against breast cancer cell lines. The findings indicated significant cytotoxic effects and apoptosis induction in treated cells .
- Enzyme Inhibition Analysis : Another study focused on the inhibition of acetylcholinesterase by pyrazolo derivatives, revealing promising results for potential applications in neuropharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
